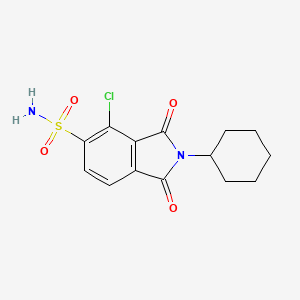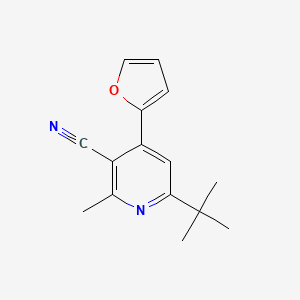
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two oxazoline rings attached to a central pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of pyridine-2,6-dicarboxylic acid with (S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazole. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the oxazoline rings. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form, suitable for various applications.
化学反応の分析
Types of Reactions
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The benzyl and diphenyl groups can be substituted with other functional groups to create a wide range of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can lead to a diverse array of derivatives with different substituents on the benzyl and diphenyl groups.
科学的研究の応用
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with various metal ions
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes, which play crucial roles in biological processes.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents, particularly in the field of cancer treatment, where metal-based drugs have shown promise.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
作用機序
The mechanism of action of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is primarily related to its ability to coordinate with metal ions. The oxazoline rings and the central pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes with various metal ions. These complexes can then participate in catalytic reactions, where the metal center facilitates the transformation of substrates into products. The specific molecular targets and pathways involved depend on the nature of the metal ion and the type of reaction being catalyzed.
類似化合物との比較
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine can be compared with other similar compounds, such as:
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: This compound has similar structural features but lacks the benzyl and diphenyl substituents, which can affect its chemical properties and applications.
2,6-Bis(1H-imidazol-2-yl)pyridine:
2,6-Bis(4,5-dihydrothiazol-2-yl)pyridine: The presence of thiazoline rings in this compound introduces sulfur atoms, which can influence its reactivity and coordination behavior.
特性
分子式 |
C49H39N3O2 |
|---|---|
分子量 |
701.8 g/mol |
IUPAC名 |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-5,5-diphenyl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-5,5-diphenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C49H39N3O2/c1-7-20-36(21-8-1)34-44-48(38-24-11-3-12-25-38,39-26-13-4-14-27-39)53-46(51-44)42-32-19-33-43(50-42)47-52-45(35-37-22-9-2-10-23-37)49(54-47,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-33,44-45H,34-35H2/t44-,45-/m0/s1 |
InChIキー |
WHSZKOONSJSBES-GSVOJQHPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H]2C(OC(=N2)C3=NC(=CC=C3)C4=N[C@H](C(O4)(C5=CC=CC=C5)C6=CC=CC=C6)CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
正規SMILES |
C1=CC=C(C=C1)CC2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)(C5=CC=CC=C5)C6=CC=CC=C6)CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)







